4-bromo-2-[(morpholin-4-yl)methyl]phenol
Description
Contextualization within Brominated Phenol (B47542) Chemistry
Brominated phenols are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one hydroxyl (-OH) group and one or more bromine (-Br) atoms. mdpi.com The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the aromatic ring significantly influences the molecule's reactivity and electronic properties. The bromination of phenol is a classic example of electrophilic aromatic substitution, where the position and number of bromine substituents can be controlled by the reaction conditions. chemicalbook.comnih.gov For instance, the reaction of phenol with bromine water typically leads to the formation of 2,4,6-tribromophenol. nih.gov
The compound 4-bromo-2-[(morpholin-4-yl)methyl]phenol fits within this class as a monosubstituted bromophenol. The bromine atom at the para-position to the hydroxyl group is a common motif in synthetic chemistry, often introduced to modulate the electronic and lipophilic character of the molecule. The study of brominated phenols is also driven by their occurrence in natural products and their potential as precursors in the synthesis of more complex molecules with diverse biological activities. nih.gov
Significance of Phenolic Mannich Bases and Morpholine (B109124) Derivatives
The title compound is also classified as a phenolic Mannich base. The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. asianpubs.org In the case of phenols, the reaction typically occurs at the ortho and para positions to the hydroxyl group, leading to the formation of phenolic Mannich bases. asianpubs.org These compounds are valuable synthetic intermediates due to the reactivity of the introduced aminoalkyl group. asianpubs.org
Furthermore, this compound incorporates a morpholine ring. Morpholine is a six-membered heterocyclic amine containing both an oxygen and a nitrogen atom. ijrpr.com This moiety is frequently incorporated into drug candidates to enhance their pharmacological profiles, including improving potency, pharmacokinetic properties, and metabolic stability. nih.govnih.gov Morpholine derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. ijrpr.comresearchgate.net The presence of the morpholine group in the title compound, therefore, suggests a potential for interesting biological properties.
Overview of Academic Research Trajectories
Academic research into compounds structurally related to this compound has followed several key trajectories. A primary focus has been on the synthesis and characterization of novel phenolic Mannich bases. For instance, the synthesis of the closely related compound, 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, has been reported, involving the reaction of 4-bromophenol (B116583) with thiomorpholine (B91149) and formaldehyde. mdpi.com This synthesis provides a likely pathway for the preparation of this compound.
Another significant area of investigation is the exploration of the biological activities of these compounds. Research has shown that related brominated phenolic compounds and Mannich bases exhibit antimicrobial and antioxidant properties. For example, Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been evaluated for their antimicrobial effects against various bacterial and fungal strains. ijrpr.com Similarly, derivatives of natural bromophenols have been synthesized and assessed for their antioxidant and anticancer activities. nih.gov
Structure
3D Structure
Properties
CAS No. |
60460-70-0 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H14BrNO2/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 |
InChI Key |
JBUKGAGQXRBQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis and Intermediate Transformations
A more controlled, albeit longer, synthetic route involves the preparation of a key precursor, 5-bromosalicylaldehyde (B98134) (4-bromo-2-hydroxybenzaldehyde), followed by its conversion to the target molecule. This approach offers better control over the regiochemistry of the final product.
The synthesis of 5-bromosalicylaldehyde can be achieved through the direct bromination of salicylaldehyde (B1680747). For instance, reacting salicylaldehyde with liquid bromine in carbon tetrachloride has been reported to produce 5-bromosalicylaldehyde. wikipedia.org Another method involves the condensation of 5-bromosalicylaldehyde with an amine, like aniline (B41778), in ethanol (B145695) to form the corresponding Schiff base, which can then be further modified. numberanalytics.comnih.gov
Once 5-bromosalicylaldehyde is obtained, the final step is the introduction of the morpholine (B109124) moiety. This can be accomplished via reductive amination. This two-step process involves the initial formation of a Schiff base (iminium ion) between the aldehyde group of 5-bromosalicylaldehyde and morpholine. This intermediate is then reduced in situ to the desired aminomethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). researchgate.net The use of a mild reducing agent like sodium cyanoborohydride is often preferred as it selectively reduces the iminium ion in the presence of the starting aldehyde.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of 4-bromo-2-[(morpholin-4-yl)methyl]phenol can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing a practical and scalable synthetic process.
For the direct Mannich reaction approach, several factors can be tuned to maximize the yield of the desired product. These include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. numberanalytics.comrsc.org The use of different catalysts, such as Lewis acids or Brønsted acids, can also influence the reaction rate and selectivity. numberanalytics.com The table below summarizes how different parameters can affect the outcome of a typical Mannich reaction of a phenol (B47542).
| Parameter | Variation | Potential Effect on Yield and Selectivity |
| Solvent | Polar (e.g., Ethanol, Water) vs. Non-polar (e.g., Dioxane, Toluene) | Polar solvents can stabilize the iminium ion, potentially increasing the reaction rate. Non-polar solvents may offer better selectivity in some cases. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. |
| Catalyst | Acidic (e.g., HCl) vs. Basic (e.g., NaOH) vs. None | The pH of the reaction mixture can significantly affect the formation of the reactive iminium species and the nucleophilicity of the phenol. |
| Reactant Ratio | Equimolar vs. Excess of one reactant | Varying the ratio of phenol, amine, and formaldehyde (B43269) can influence the extent of mono- vs. di-substitution and overall yield. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
The ¹H NMR spectrum provides a map of all the hydrogen atoms in a molecule. The spectrum for 4-bromo-2-[(morpholin-4-yl)methyl]phenol is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the morpholine (B109124) ring.
The aromatic region will display signals for the three protons on the substituted phenol (B47542) ring. Due to their distinct electronic environments, they will appear as separate signals with specific splitting patterns (multiplicities) arising from coupling with adjacent protons. The benzylic protons (Ar-CH₂-N) are chemically equivalent and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The morpholine ring contains eight protons. Due to the ring's chair conformation, the four protons adjacent to the oxygen atom are in a different chemical environment than the four protons adjacent to the nitrogen atom. Therefore, they are expected to appear as two distinct multiplets. The protons on the carbons next to the highly electronegative oxygen will be more deshielded and appear further downfield compared to the protons on the carbons next to the nitrogen.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 11.0 | Singlet (broad) | 1H | Phenolic OH |
| ~7.30 | Doublet | 1H | Aromatic H |
| ~7.10 | Doublet of doublets | 1H | Aromatic H |
| ~6.75 | Doublet | 1H | Aromatic H |
| ~3.70 | Triplet | 4H | O-(CH₂)₂ (Morpholine) |
| ~3.65 | Singlet | 2H | Ar-CH₂ |
| ~2.50 | Triplet | 4H | N-(CH₂)₂ (Morpholine) |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. For this compound, a total of nine distinct signals are expected: six for the aromatic carbons and three for the aliphatic carbons (benzylic CH₂ and two unique carbons in the morpholine ring).
The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the bromine atom (C-Br) will be readily identifiable by their characteristic chemical shifts. The benzylic carbon (Ar-CH₂) will appear in the aliphatic region, as will the carbons of the morpholine ring. The morpholine carbons adjacent to the oxygen atom (O-CH₂) will be significantly downfield compared to those adjacent to the nitrogen atom (N-CH₂) due to the higher electronegativity of oxygen.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C-OH (Aromatic) |
| ~132.0 | CH (Aromatic) |
| ~131.5 | CH (Aromatic) |
| ~123.0 | C-CH₂ (Aromatic) |
| ~118.0 | CH (Aromatic) |
| ~111.0 | C-Br (Aromatic) |
| ~67.0 | O-CH₂ (Morpholine) |
| ~61.5 | Ar-CH₂ |
| ~53.5 | N-CH₂ (Morpholine) |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
While 1D NMR provides fundamental information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei. creative-biostructure.comwikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. creative-biostructure.comwikipedia.org In the COSY spectrum of the target compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their relative positions on the phenol ring. Additionally, correlations would be seen between the geminal and vicinal protons within the morpholine ring, helping to assign its specific signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comwikipedia.org Each cross-peak in the HSQC spectrum represents a direct C-H bond. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignments of the aromatic C-H pairs, the benzylic CH₂, and the CH₂ groups of the morpholine ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). wikipedia.orgyoutube.com This is invaluable for connecting different parts of the molecule and identifying quaternary (non-protonated) carbons. Key HMBC correlations would include:
Correlation from the benzylic CH₂ protons to the aromatic carbons C1, C2, and C6, confirming the attachment point of the methyl-morpholine moiety.
Correlation from the benzylic CH₂ protons to the N-CH₂ carbons of the morpholine ring.
Correlations from the aromatic protons to their neighboring carbons, further solidifying the aromatic ring assignments.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the functional groups present.
The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and morpholine groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the ether functionality within the morpholine ring should be visible around 1115 cm⁻¹.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3200-3600 | Strong, Broad | O-H Stretch (Phenol) |
| 3010-3100 | Medium-Weak | C-H Stretch (Aromatic) |
| 2800-2985 | Medium | C-H Stretch (Aliphatic) |
| 1500-1600 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1115 | Strong | C-O-C Stretch (Ether) |
| ~1250 | Medium | C-O Stretch (Phenol) |
| ~1050 | Medium | C-Br Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and valuable information about its structure through analysis of its fragmentation patterns.
For this compound (C₁₁H₁₄BrNO₂), the molecular weight is approximately 272.16 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.
The fragmentation pattern is predicted to be dominated by the cleavage of the bond between the benzylic carbon and the nitrogen atom (alpha-cleavage), which is a favorable process. This would lead to two primary fragments: the bromo-substituted benzyl (B1604629) cation and the morpholinium cation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
| 271 / 273 | [C₁₁H₁₄BrNO₂]⁺ | Molecular Ion (M⁺) |
| 185 / 187 | [C₇H₆BrO]⁺ | Loss of morpholine |
| 86 | [C₄H₈NO]⁺ | Morpholinium fragment |
Crystallographic Analysis and Solid State Architecture
Crystal Packing and Supramolecular Assembly:The overall arrangement of molecules within the crystal, which dictates the material's properties, has not been described.
While crystallographic data exists for structurally related compounds, the strict focus of this article on 4-bromo-2-[(morpholin-4-yl)methyl]phenol precludes the inclusion of information from these derivatives. The subtle yet significant impact of substituent changes on crystal packing and intermolecular interactions means that data from analogues cannot be reliably extrapolated to the target compound.
Should the crystal structure of this compound be determined and published in the future, a comprehensive article based on the requested outline would become feasible.
Computational Chemistry and Quantum Chemical Investigations
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of 4-Bromo-2-[(morpholin-4-yl)methyl]phenol
The primary donor sites within the this compound molecule are the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the morpholine (B109124) ring. The phenolic oxygen, after deprotonation, becomes a negatively charged donor, forming a strong bond with a metal center. The nitrogen atom of the morpholine ring possesses a lone pair of electrons, enabling it to act as a neutral donor site. The presence of these two distinct donor atoms allows the molecule to function as a bidentate ligand.
The spatial arrangement of the phenolic oxygen and the morpholine nitrogen in this compound is conducive to the formation of a stable five-membered chelate ring upon coordination to a metal ion. This chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. The bromo-substituent on the phenol (B47542) ring can further influence the electronic properties of the ligand, potentially affecting the stability and reactivity of its metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized to determine their structure and properties.
This ligand is expected to form complexes with a range of transition metals. For instance, reactions with zinc(II) acetate (B1210297) may yield zinc(II) complexes. nih.gov Similarly, copper(II) salts can be used to synthesize the corresponding copper(II) complexes. rsc.org While specific studies on vanadium(V) with this exact ligand are not prevalent, vanadium forms a variety of complexes with different oxidation states and coordination numbers, often as vanadyl derivatives. wikipedia.org Cobalt(II) complexes can also be anticipated, potentially exhibiting interesting magnetic or catalytic properties. nih.govyoutube.com
The synthesis typically involves the reaction of the ligand with the metal salt in a 1:1 or 2:1 molar ratio in a solvent like methanol (B129727) or ethanol (B145695). The resulting complexes can often be isolated as crystalline solids.
The stoichiometry of the resulting complexes is often of the type ML₂ or MLX₂, where M is the metal, L is the deprotonated ligand, and X is an ancillary ligand like a halide or solvent molecule. The coordination geometry around the metal center is influenced by the nature of the metal ion and the steric and electronic properties of the ligand.
For a d¹⁰ metal ion like Zinc(II), a tetrahedral geometry is commonly observed in its complexes. nih.gov Copper(II), a d⁹ ion, can adopt several geometries, including square planar or square pyramidal, depending on the coordination environment. researchgate.netnih.gov Cobalt(II) complexes can exist in both tetrahedral and octahedral geometries, and in some cases, may exhibit spin crossover behavior. nih.govyoutube.com Vanadium(IV) complexes frequently feature a square pyramidal geometry with a vanadyl (VO²⁺) core. wikipedia.org
Table 1: Anticipated Coordination Geometries of Metal Complexes with this compound Analogs
| Metal Ion | Typical Coordination Geometry |
| Zinc(II) | Tetrahedral |
| Copper(II) | Square Planar, Square Pyramidal |
| Cobalt(II) | Tetrahedral, Octahedral |
| Vanadium(IV) | Square Pyramidal (as Vanadyl) |
Spectroscopic and Crystallographic Analysis of Metal Complexes
A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of these metal complexes.
Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching band of the free ligand and a shift in the C-O stretching frequency are indicative of the deprotonation and coordination of the phenolic oxygen. Changes in the vibrational frequencies associated with the morpholine ring can confirm the involvement of the nitrogen atom in coordination.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help to infer the coordination geometry around the metal ion. The position and intensity of the d-d transition bands are particularly informative for transition metal complexes.
Table 2: Key Analytical Techniques and Expected Observations for Metal Complexes of this compound Analogs
| Analytical Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Disappearance of phenolic O-H stretch; Shift in C-O and morpholine-related vibrational bands. |
| UV-Visible Spectroscopy | Appearance of d-d electronic transition bands, charge transfer bands. |
| Single-Crystal X-ray Diffraction | Determination of precise bond lengths, bond angles, and coordination geometry. |
Mechanistic Aspects of Complex Formation
The formation of metal complexes with this compound, a Mannich base derivative of a substituted phenol, involves the coordination of the ligand to a metal ion. The mechanism of this process is governed by several factors, including the nature of the metal ion, the solvent system, pH, and the electronic and steric properties of the ligand itself. While specific kinetic and thermodynamic studies on this particular compound are not extensively available in the public domain, the mechanistic aspects can be understood by drawing parallels with the well-documented coordination chemistry of similar phenolic and Schiff base ligands.
The complex formation is generally a stepwise process. Initially, the metal ion and the ligand, this compound, exist as solvated species in solution. The first step in the complexation mechanism is the formation of an outer-sphere complex, where the solvated metal ion and the ligand are in close proximity, held together by electrostatic forces without any direct chemical bond between them.
The subsequent and rate-determining step typically involves the displacement of a solvent molecule from the inner coordination sphere of the metal ion by one of the donor atoms of the ligand. In the case of this compound, the primary coordinating atoms are the phenolic oxygen and the nitrogen atom of the morpholine ring. The deprotonated phenolic oxygen is a hard donor, favoring coordination with hard metal ions, while the morpholine nitrogen is a borderline donor.
The general mechanism can be represented as:
Outer-Sphere Complex Formation: [M(S)n]m+ + L ⇌ [M(S)n; L]m+ (where M is the metal ion, S is a solvent molecule, n is the coordination number, and L is the ligand)
Inner-Sphere Complex Formation (Ligand Substitution): [M(S)n; L]m+ → [M(S)n-1L]m+ + S
This process can continue in a stepwise manner if the ligand is polydentate and displaces multiple solvent molecules. For this compound, which can act as a bidentate ligand, the chelate formation would involve a second, typically faster, step where the other donor atom of the ligand displaces another solvent molecule, leading to a stable chelate ring.
The kinetics of complex formation are influenced by the lability of the solvent molecules in the metal ion's coordination sphere. For instance, the rate of substitution for aqua-ions of different metals can vary by many orders of magnitude. The pH of the solution is also a critical factor, as it affects the deprotonation of the phenolic hydroxyl group. Deprotonation significantly enhances the coordinating ability of the oxygen atom.
To illustrate the nature of the data obtained from such studies, the following table presents representative formation constants for complexes of a related salicylaldehyde (B1680747) Schiff base ligand with various transition metal ions. nih.gov It is important to note that these values are for analogous systems and not for this compound itself.
| Metal Ion | Log K1 | Log K2 |
| Cr(III) | 12.5 | 10.8 |
| Mn(II) | 8.5 | 7.2 |
| Fe(III) | 13.2 | 11.5 |
| Ni(II) | 9.8 | 8.5 |
| Cu(II) | 11.5 | 9.9 |
Table 1: Representative formation constants for metal complexes of a salicylaldehyde Schiff base derivative in an 80% ethanol-water medium. nih.gov K1 and K2 represent the stepwise formation constants.
The mechanism of complex formation can also involve changes in the electronic structure of the ligand and metal ion, which can be probed using spectroscopic techniques. For example, UV-Vis spectroscopy can monitor the changes in absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions upon complexation. rsc.org Electrochemical studies, such as cyclic voltammetry, can also provide information on the redox behavior of the metal complexes and the electronic communication between the metal center and the ligand.
No Publicly Available Research Data for Structure-Activity Relationship Studies of this compound
Despite a comprehensive search of available scientific literature and databases, no specific studies detailing the structure-activity relationship (SAR) of the chemical compound this compound were identified. Therefore, it is not possible to provide an article based on the requested outline.
The investigation for relevant data included targeted searches for molecular interactions with biological targets, ligand-receptor binding mechanisms, computational docking, in vitro models, and design principles for derivatives of this specific compound. The search results did not yield any published research that would allow for a detailed analysis as per the provided structure.
While research exists for structurally similar compounds, such as other substituted phenols containing bromo and morpholino groups, the strict requirement to focus solely on this compound prevents the inclusion of this information. The scientific community has explored the synthesis and potential biological activities of related molecules, but specific SAR studies for the requested compound appear to be absent from the public domain.
Consequently, the following sections, as requested in the outline, cannot be addressed due to the lack of specific data for this compound:
Structure Activity Relationship Sar Studies at a Molecular Level
Design Principles for Derivatives with Modulated Molecular Interactions
Without primary or secondary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-Step Organic Synthesis
In the realm of organic synthesis, 4-bromo-2-[(morpholin-4-yl)methyl]phenol serves as a crucial intermediate for the construction of more complex molecular architectures. The presence of the bromine atom on the phenol (B47542) ring allows for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, the bromine can be substituted with various functional groups through reactions like the Suzuki or Heck coupling, enabling the introduction of new carbon-carbon bonds. This is exemplified in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, where a bromo-substituted aromatic compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to create more elaborate structures. mdpi.com
The phenol and morpholine (B109124) groups also offer sites for further chemical modification. The synthesis of a related compound, 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, is achieved through the reaction of 4-bromophenol (B116583) with thiomorpholine (B91149) and formaldehyde (B43269). mdpi.com This demonstrates how the phenolic structure can be a scaffold for introducing heterocyclic moieties. Similarly, the synthesis of the Schiff base (E)-4-bromo-2-[(phenylimino)methyl]phenol from 5-bromosalicylaldehyde (B98134) and aniline (B41778) highlights the utility of brominated phenols in preparing key synthetic precursors. nih.govresearchgate.netnih.gov
Precursor for Novel Heterocyclic Compounds
The synthesis of phenothiazines and thianthrenes from aryne intermediates, which can be generated from bromo-substituted aromatic compounds, showcases the potential of such precursors in heterocyclic synthesis. acs.org Furthermore, Schiff bases derived from related brominated phenols, such as (E)-4-bromo-2-[(phenylimino)methyl]phenol, are well-known to be versatile precursors for a wide array of nitrogen-containing heterocycles through cycloaddition and other transformation reactions. researchgate.netnih.gov The synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol directly incorporates the heterocyclic thiomorpholine moiety onto the phenolic backbone. mdpi.com
Potential in Developing Smart Materials (e.g., Thermochromic Phenol Analogs)
A particularly exciting application of phenol analogs related to this compound lies in the field of smart materials, specifically those with thermochromic properties. Thermochromic materials change color in response to temperature variations. Research on (E)-4-bromo-2-[(phenylimino)methyl]phenol, a close analog, has revealed fascinating thermochromic behavior. researchgate.netnih.govworktribe.com
This compound exists in at least two different crystalline forms, or polymorphs, which exhibit different colors at room temperature—one orange and one yellow. nih.govresearchgate.net Both of these polymorphs display thermochromism; upon cooling, the orange form turns yellow, while the yellow form becomes paler. researchgate.netnih.govworktribe.com This phenomenon is linked to changes in the molecular conformation, specifically the dihedral angle between the two aromatic rings within the molecule. nih.govresearchgate.net The near-planar conformation of the orange polymorph allows for a greater degree of electronic conjugation, resulting in its color. The more twisted conformation of the yellow polymorph has a reduced conjugation, leading to a different color. The temperature-induced change in color is a direct consequence of the structural changes that occur upon cooling. researchgate.net
The following table summarizes the thermochromic properties of the two polymorphs of the analog (E)-4-bromo-2-[(phenylimino)methyl]phenol:
| Polymorph | Color at Room Temperature | Color upon Cooling | Dihedral Angle (Φ) between Aromatic Rings |
|---|---|---|---|
| Polymorph 1A | Orange | Yellow | 1.8(2)° at 120 K |
| Polymorph 1B | Yellow | Paler Yellow | 45.6(1)° at 150 K |
These findings suggest that by modifying the structure of this compound, it may be possible to design and synthesize new smart materials with tailored thermochromic responses for applications in sensors, temperature-sensitive coatings, and molecular switches.
Catalyst or Ligand in Catalytic Reactions
The molecular structure of this compound also lends itself to applications in catalysis. The morpholine nitrogen and the phenolic oxygen can act as donor atoms, allowing the molecule to function as a ligand that can bind to metal centers. Schiff base derivatives of similar phenols, like (E)-4-bromo-2-[(phenylimino)methyl]phenol, are known to be excellent ligands that readily coordinate with metal ions to form stable complexes. researchgate.netnih.govresearchgate.net
These metal complexes can, in turn, exhibit catalytic activity in a variety of organic transformations. researchgate.netnih.gov For example, metal complexes of Schiff bases have been investigated for their potential in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, which can be tuned by substituents on the aromatic ring (such as the bromine atom), can influence the catalytic activity of the resulting metal complex.
While the direct use of this compound as a catalyst or ligand is an area for further exploration, the established chemistry of related phenol and Schiff base compounds provides a strong foundation for its potential in this domain. The broader context of using bromo-substituted compounds in palladium-catalyzed reactions further underscores the relevance of this class of molecules in modern catalysis. mdpi.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
Future research into 4-bromo-2-[(morpholin-4-yl)methyl]phenol should prioritize the development of new and efficient synthetic methodologies. While the Mannich reaction, a classic method for aminomethylation of phenols, presents a likely route for its synthesis, there is considerable scope for innovation.
Key areas for exploration include:
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation could significantly reduce reaction times and potentially improve yields compared to conventional heating methods. A similar approach has been successfully used for the synthesis of related thiomorpholine (B91149) derivatives. mdpi.com
Catalyst Development: The exploration of novel catalysts, such as metal-based or organocatalysts, could offer milder reaction conditions and enhanced selectivity. This is particularly relevant for avoiding potential side reactions associated with the reactive bromophenol ring.
Flow Chemistry: Continuous flow synthesis could provide a scalable and highly controlled method for the production of this compound, offering advantages in terms of safety and product consistency.
One-Pot Procedures: Designing one-pot multi-component reactions, for instance, by combining 4-bromophenol (B116583), formaldehyde (B43269), and morpholine (B109124) in a single step, could streamline the synthesis and reduce waste. Such one-pot syntheses have been effective for similar compounds like 1-[(4-Bromo-phen-yl)(morpholin-4-yl)-meth-yl]naphthalen-2-ol. nih.gov
Advanced Spectroscopic and Structural Investigations
A thorough understanding of the structural and electronic properties of this compound is fundamental. While standard spectroscopic techniques like NMR and IR are essential for initial characterization, more advanced methods can provide deeper insights.
Future investigations should include:
Single-Crystal X-ray Diffraction: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This has been successfully applied to numerous analogous compounds, revealing details like intramolecular hydrogen bonding. researchgate.netresearchgate.netresearchgate.net
Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.
Solid-State NMR: This technique could be employed to study the structure and dynamics of the compound in its solid state, providing complementary information to X-ray diffraction.
Thermochromism Studies: Given that related Schiff base compounds containing a bromophenol moiety exhibit thermochromism, it would be valuable to investigate if this compound or its derivatives display color changes in response to temperature variations. nih.govresearchgate.net
Deeper Computational Mechanistic Insights
Computational chemistry offers a powerful tool to complement experimental findings and to predict the behavior of this compound.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecular geometry, electronic structure, and spectroscopic properties (IR, NMR) of the compound. This allows for a direct comparison with experimental data and aids in the interpretation of spectra.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the reaction mechanism of its synthesis, for example, by mapping the energy profile of the Mannich reaction to identify transition states and intermediates.
Molecular Docking Simulations: To explore its potential biological applications, molecular docking studies could be performed to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptors. Similar studies have been conducted on related imidazole (B134444) derivatives. rsc.org
Non-Linear Optical (NLO) Properties: Computational analysis can predict potential NLO properties, which has been an area of interest for similar Schiff base compounds. mdpi.com
Expansion of Coordination Chemistry Horizons
The presence of a phenolic oxygen, a morpholine nitrogen, and a bromine atom provides multiple potential coordination sites, making this compound an attractive ligand for the synthesis of novel metal complexes.
Future research in this area could involve:
Synthesis of Metal Complexes: A systematic investigation into the coordination of this ligand with a wide range of metal ions (e.g., transition metals, lanthanides) could lead to the discovery of new complexes with interesting structural and electronic properties. The synthesis of vanadium, zinc, cobalt, copper, nickel, and manganese complexes with similar ligands has been reported. rsc.orgnih.gov
Structural Characterization of Complexes: The resulting metal complexes should be thoroughly characterized using techniques such as single-crystal X-ray diffraction, elemental analysis, and various spectroscopic methods.
Investigation of Catalytic Activity: The metal complexes could be screened for their catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions.
Magnetic and Electronic Properties: The magnetic and electronic properties of the synthesized complexes should be studied to explore their potential applications in materials science, for instance, as molecular magnets or in electronic devices.
Targeted Molecular Interaction Studies
Understanding how this compound interacts with other molecules is key to unlocking its potential applications.
Future research should focus on:
Hydrogen Bonding Studies: A detailed investigation of the intra- and intermolecular hydrogen bonding patterns, both in the solid state and in solution, is crucial. The presence of a phenolic hydroxyl group and a morpholine nitrogen suggests the likelihood of significant hydrogen bonding, which can influence the compound's physical properties and its interactions with other molecules. researchgate.netresearchgate.net
Host-Guest Chemistry: The potential of this molecule to act as a host for small guest molecules could be explored, which may have applications in sensing or separation technologies.
Interactions with Biomolecules: Studies on the interaction of this compound with biomolecules like DNA and proteins could reveal potential pharmacological applications. The development of drug resistance is a major concern, and compounds with novel modes of action are needed. rsc.org
Innovation in Material Applications
The unique combination of functional groups in this compound suggests its potential use as a building block for novel materials.
Promising areas for future research include:
Polymer Synthesis: The phenolic hydroxyl group could be utilized for the synthesis of new polymers, such as polyesters or polyethers, potentially imbuing them with specific properties derived from the bromo and morpholine moieties.
Organic Light-Emitting Diodes (OLEDs): Metal complexes derived from this ligand could be investigated for their electroluminescent properties and potential application in OLEDs.
Antimicrobial Materials: The compound and its metal complexes could be evaluated for their antimicrobial activity against various strains of bacteria and fungi, a field where related imidazole derivatives have shown promise. rsc.org
Corrosion Inhibitors: The presence of heteroatoms (N, O) and an aromatic ring suggests that this molecule could be an effective corrosion inhibitor for various metals and alloys.
Q & A
Basic: What are the recommended synthetic routes for 4-bromo-2-[(morpholin-4-yl)methyl]phenol, and how can intermediates be characterized?
Answer:
A common approach involves multi-step alkylation or Mannich reactions. For example:
Morpholine incorporation : React 4-bromo-2-hydroxybenzaldehyde with morpholine in the presence of a reducing agent (e.g., NaBH4) to form the morpholinylmethyl group .
Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via thin-layer chromatography (TLC).
Characterization : Key intermediates (e.g., aldehydes or amines) are validated using /-NMR and FTIR spectroscopy. For example, the aldehyde C=O stretch (~1700 cm) in 4-bromo-2-hydroxybenzaldehyde confirms starting material integrity .
Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELX software for structure refinement, reporting bond lengths (e.g., C–Br ≈ 1.89 Å) and angles (e.g., C–N–C in morpholine ≈ 110°) .
Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Answer:
- Methodology :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to model the ground-state structure .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the phenolic O–H group often shows high HOMO density, indicating proton donation capability .
- Simulate IR and UV-Vis spectra using TD-DFT; compare with experimental data to validate accuracy (e.g., λ shifts due to bromine’s heavy atom effect) .
- Applications : Predict charge transfer interactions in supramolecular assemblies or ligand-metal complexes .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Experimental design :
- Mechanistic studies :
Advanced: What methods are suitable for analyzing thermochromism or polymorphism in this compound?
Answer:
- Thermochromism :
- Polymorphism :
Advanced: How can this compound be functionalized for ion-selective sensing applications?
Answer:
- Design strategy :
- Synthesize Schiff base derivatives by condensing the phenolic –OH with amines (e.g., 6-methoxybenzo[d]thiazol-2-amine) to create chelating sites for ions like HPO .
- Characterize selectivity via UV-Vis titrations in acetonitrile/water, monitoring bathochromic shifts (e.g., 450 → 550 nm upon binding) .
- Mechanistic validation :
- Use -NMR to track proton transfer from phenolic –OH to the imino group (–C=N), confirming the sensing mechanism .
Basic: What are the critical safety and handling considerations for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
